2-Aminooctadecane-1,3-diol

Catalog No.
S004240
CAS No.
3102-56-5
M.F
C18H39NO2
M. Wt
301.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminooctadecane-1,3-diol

CAS Number

3102-56-5

Product Name

2-Aminooctadecane-1,3-diol

IUPAC Name

(2R,3R)-2-aminooctadecane-1,3-diol

Molecular Formula

C18H39NO2

Molecular Weight

301.5 g/mol

InChI

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m1/s1

InChI Key

OTKJDMGTUTTYMP-QZTJIDSGSA-N

SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O

Synonyms

2-aminooctadecane-1,3-diol, dihydrosphingosine, erythro-D-sphinganine, safingol, safingol hydrochloride, safingol, ((R*,S*)-(+-))-isomer, safingol, (R-(R*,R*))-isomer, safingol, (S-(R*,S*))-isomer, saginfol, SPC 100270, SPC-100270, sphinganine, threo-dihydrosphingosine

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@@H](CO)N)O

Description

The exact mass of the compound 2-Aminooctadecane-1,3-diol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Stereodivergent Synthesis of 2-amino-1,3-diols

Role in Sphingolipid Biosynthesis

Inhibition of Cytosolic Phospholipase A2α

Component of Bioactive Natural Products

2-Aminooctadecane-1,3-diol, also known as D-threo-Dihydrosphingosine, is a sphingoid base lipid characterized by its long hydrocarbon chain and two hydroxyl groups. Its molecular formula is C18H39NO2C_{18}H_{39}NO_2, and it has a molecular weight of approximately 301.5 g/mol. This compound plays a crucial role in the structure and function of sphingolipids, which are vital components of cellular membranes and signaling molecules in various biological systems.

Sphinganine's primary function lies in its role as a precursor molecule for sphingolipids. These lipids play diverse roles in cellular processes, including []:

  • Membrane structure and fluidity: Sphingolipids contribute to the stability and integrity of cell membranes.
  • Cell signaling: Certain sphingolipids act as signaling molecules, influencing various cellular responses.
  • Cell recognition: Sphingolipids on the cell surface can be involved in cell-to-cell interactions.

  • Oxidation: This compound can be oxidized to form ketones or aldehydes, which can further participate in various synthetic pathways.
  • Reduction: Reduction reactions can convert it into different alcohols or amines, showcasing its versatility in organic synthesis.
  • Substitution: Nucleophilic substitution reactions enable the introduction of various functional groups into the molecule, allowing for the modification of its chemical properties.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

The biological activity of 2-Aminooctadecane-1,3-diol is significant due to its role as a precursor in the biosynthesis of complex sphingolipids. These lipids are involved in critical cellular processes such as cell signaling, apoptosis, and inflammation. Sphinganine, derived from this compound, has been shown to have antimicrobial properties and may play a role in modulating immune responses .

Several synthesis methods have been developed for 2-Aminooctadecane-1,3-diol:

  • Chiral Catalysis: The use of chiral catalysts allows for the selective formation of specific stereoisomers. For instance, the reduction of a ketone precursor using chiral reducing agents can yield high enantioselectivity.
  • Biocatalytic Processes: Industrial production often employs microbial fermentation using genetically engineered strains that express specific enzymes to catalyze the formation of the desired stereoisomer.
  • Asymmetric Synthesis: Short asymmetric syntheses utilizing readily available chiral building blocks have been reported, achieving reasonable yields while maintaining stereochemical integrity .

2-Aminooctadecane-1,3-diol is utilized in various applications:

  • Pharmaceuticals: It serves as a precursor for the synthesis of sphingolipid-based therapeutics, which are being explored for cancer treatment and other diseases.
  • Biochemistry Research: As a model compound, it aids in studying sphingolipid metabolism and function within cells.
  • Cosmetics: Its emollient properties make it suitable for use in skin care formulations.

Research on interaction studies involving 2-Aminooctadecane-1,3-diol has revealed its potential to influence various biological pathways. For example, it can interact with specific receptors involved in cell signaling pathways related to inflammation and immune responses. Additionally, studies indicate that derivatives of this compound can modulate enzyme activities associated with lipid metabolism .

Several compounds share structural similarities with 2-Aminooctadecane-1,3-diol:

Compound NameStructural FeaturesBiological Activity
(2S,3S)-2-aminooctadecane-1,3-diolDifferent stereochemistryVaries; distinct from D-threo-Dihydrosphingosine
(2R,3S)-2-aminooctadecane-1,3-diolDiastereomer with unique reactivityPotentially different metabolic pathways
(2S,3R)-2-aminooctadecane-1,3-diolAnother diastereomerUnique interactions within biological systems

The uniqueness of 2-Aminooctadecane-1,3-diol lies in its specific stereochemistry that imparts distinct chemical and biological properties compared to its isomers. Its ability to participate selectively in reactions and interact with specific molecular targets enhances its value across various applications.

Physical Description

Solid

XLogP3

5.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

301.298079487 g/mol

Monoisotopic Mass

301.298079487 g/mol

Heavy Atom Count

21

Appearance

Unit:25 mgSolvent:nonePurity:erythro 77%; threo 23%Physical solid

UNII

YT0ZSD64HM

Related CAS

139755-79-6 (HCl)

MeSH Pharmacological Classification

Enzyme Inhibitors

Wikipedia

2-aminooctadecane-1,3-diol

Dates

Modify: 2023-09-12
1. H. Fyrst et al. “Characterization of free endogenous C14 and C16 sphingoid bases from Drosophila melanogaster” Journal of Lipid Research, vol. 45 pp.54-62, 20042. W. Zheng “Fenretinide increases dihydroceramide and dihydrosphingolipids due to inhibition of dihydroceramide desaturase” Georgia Institute ofTechnology, 20063. L. van der Westhuizen et al. “Sphingoid base levels in humans consuming fumonisin-contaminated maize in rural areas of the former Transkei, SouthAfrica: a cross-sectional study” Food Additives and Contaminants, Vol. 25(11), pages 1385 – 1391, 20084. Shih-Hsuan Hsiao et al. “Effects of Exogenous Sphinganine, Sphingosine, and Sphingosine-1-Phosphate on Relaxation and Contraction of PorcineThoracic Aortic and Pulmonary Arterial Rings” Toxicological Sciences, Vol. 86(1) Pp. 194-199, 2005

Explore Compound Types